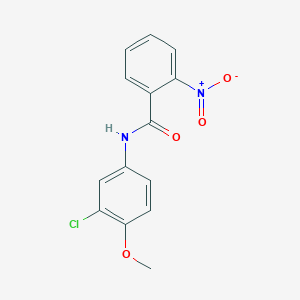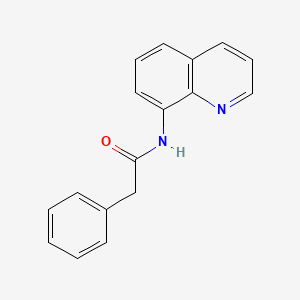
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in B-cell receptor (BCR) signaling. By inhibiting BTK, this compound blocks downstream signaling pathways, leading to the inhibition of cell proliferation and survival. This compound has also been found to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been found to inhibit the growth and survival of cancer cells, induce apoptosis, and suppress tumor growth in animal models. This compound has also been shown to reduce inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus. This compound has been found to have good oral bioavailability, with a half-life of around 7 hours in rats.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its high selectivity and potency, good oral bioavailability, and favorable pharmacokinetic profile. However, this compound has some limitations, including its potential for off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the development of 2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of various cancers and autoimmune diseases. Another direction is the investigation of combination therapies with this compound and other targeted therapies or immunotherapies. Additionally, further studies are needed to explore the potential of this compound for the treatment of other diseases beyond cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide involves a series of chemical reactions, including the condensation of 2-chlorobenzoyl chloride and 2-ethylphenylamine, followed by the addition of morpholine and sulfonyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models for the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been found to inhibit the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
Propriétés
IUPAC Name |
2-chloro-N-(2-ethylphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-2-14-5-3-4-6-18(14)21-19(23)16-13-15(7-8-17(16)20)27(24,25)22-9-11-26-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFOBGQLBPQTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)


![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)
![N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733054.png)
methanone](/img/structure/B5733058.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5733077.png)


![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)